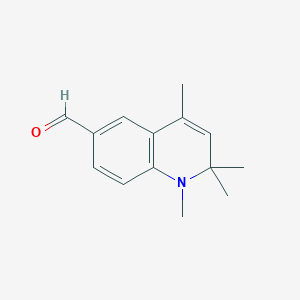

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde

描述

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is a heterocyclic compound with the molecular formula C14H17NO and a molecular weight of 215.3 g/mol . This compound belongs to the class of hydroquinolines, which are known for their diverse applications in pharmaceuticals and industrial chemistry .

准备方法

Synthetic Routes and Reaction Conditions

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde can be synthesized through various methods. One common approach involves the condensation reaction of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, diethylmalonate, or Meldrum’s acid . These reactions typically occur under ambient conditions with the presence of a catalytic amount of piperidine in ethanol .

Industrial Production Methods

Industrial production methods for this compound often involve the use of metal-modified catalysts to enhance the yield and selectivity of the desired product . The reaction conditions are optimized to minimize the formation of by-products and maximize the efficiency of the synthesis process .

化学反应分析

Types of Reactions

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde has a wide range of applications in scientific research:

作用机制

The mechanism of action of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, it has been predicted to act as an inhibitor of gluconate 2-dehydrogenase, which is involved in glucose metabolism . Additionally, the compound’s structure allows it to interact with various enzymes and receptors, potentially leading to its observed biological activities .

相似化合物的比较

Similar Compounds

2,2,4-Trimethyl-1,2-dihydroquinoline: A related compound with similar structural features but lacking the aldehyde group.

1,2,2,4,6-Pentamethyl-1,2-dihydroquinoline: Another similar compound with an additional methyl group.

Uniqueness

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is unique due to the presence of the aldehyde group, which allows it to undergo a wider range of chemical reactions compared to its analogs . This functional group also contributes to its potential biological activities and applications in various fields .

生物活性

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde (TMQCA) is a heterocyclic compound with the molecular formula C14H17NO and a molecular weight of 215.3 g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and biochemical research. This article explores the biological activity of TMQCA, including its mechanisms of action, biochemical properties, and applications in various fields.

TMQCA exhibits a unique mechanism of action primarily through its ability to interact with various enzymes and biomolecules. The compound undergoes photoinduced Markovnikov addition reactions and is known to act as a selective sensor for hydrazine hydrate and hydrazine gas in aqueous environments. Its formyl group at the 6-position allows it to participate in condensation reactions leading to the formation of various derivatives with enhanced biological properties.

The biochemical properties of TMQCA highlight its role in cellular processes:

- Cell Signaling : TMQCA influences cell signaling pathways and gene expression by modulating the activity of specific enzymes.

- Cellular Metabolism : It affects cellular metabolism through its interactions with metabolic pathways related to oxidative stress and inflammation .

- Rapid Detection : The compound can detect hydrazine hydrate and gas within seconds, indicating its potential use in real-time monitoring applications.

Biological Activities

Research has identified several significant biological activities associated with TMQCA:

Antioxidant Activity

TMQCA has demonstrated antioxidant properties that help mitigate oxidative stress. Studies indicate that it reduces levels of pro-inflammatory cytokines and enhances the function of antioxidant systems in animal models subjected to oxidative stress .

Antimicrobial Properties

Derivatives of TMQCA have shown effectiveness against various microbial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

Preliminary studies suggest that TMQCA may possess anticancer properties. Its derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

Case Studies

Several studies have explored the biological activities of TMQCA and its derivatives:

- Antioxidant Effects : In a study involving acetaminophen-induced liver injury in rats, TMQCA significantly reduced oxidative stress markers and improved liver function indicators by regulating redox homeostasis and inhibiting apoptosis pathways .

- Antimicrobial Efficacy : Research on derivatives indicated effectiveness against resistant bacterial strains, showcasing the potential for developing new antibiotics based on TMQCA's structure.

- Cancer Cell Proliferation : In vitro studies demonstrated that specific TMQCA derivatives inhibited the growth of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .

Comparative Analysis

To better understand TMQCA's unique characteristics, a comparison with similar compounds is presented below:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2,2,4-Trimethyl-1,2-dihydroquinoline | C13H17N | Lacks aldehyde; limited reactivity |

| 1,2,2,4-Pentamethyl-1,2-dihydroquinoline | C15H21N | Additional methyl group; altered solubility |

| 6-Methoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carbaldehyde | C15H21NO | Exhibits additional methoxy group; enhanced biological activity |

TMQCA stands out due to its aldehyde group which enables a broader range of chemical reactions compared to its analogs.

常见问题

Q. What are the established synthetic routes for 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde, and what key reaction parameters influence yield?

Basic

The compound is primarily synthesized via the Vilsmeier-Haack (VH) formylation reaction using 1,2,2,4-tetramethyl-1,2-dihydroquinoline as the starting material. Key parameters include:

- Reagent stoichiometry : Excess Vilsmeier reagent (POCl₃/DMF) ensures complete formylation at the 6-position .

- Temperature control : Reactions are typically conducted under reflux (80–100°C) to avoid side reactions like over-oxidation or ring-opening.

- Workup protocol : Precipitation in ice-water followed by vacuum filtration minimizes impurities .

Alternative routes involve acid-mediated cyclization of pre-functionalized precursors, but these often require stringent pH control to prevent decomposition .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

Basic

Structural validation relies on a combination of:

- X-ray crystallography : Resolves bond angles, ring puckering (Cremer-Pople parameters), and hydrogen-bonding motifs (e.g., C–H···O interactions) .

- NMR spectroscopy :

- FT-IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 2800–2900 cm⁻¹ (C–H aldehydic) .

Q. What role does this compound serve as an intermediate in medicinal chemistry?

Basic

The compound is a versatile precursor for:

- Tetrahydroquinoline derivatives : Catalytic hydrogenation (H₂/Pd-C) yields 1,2,3,4-tetrahydroquinolines, key scaffolds in antimalarial and anticancer agents .

- Schiff base formation : Condensation with amines generates imine ligands for metal-catalyzed reactions .

Q. How can competing reaction pathways during formylation be controlled to ensure selective aldehyde formation?

Advanced

Competing pathways (e.g., over-oxidation or di-formylation) are mitigated by:

- Substrate pre-functionalization : Blocking reactive sites (e.g., methyl groups at positions 1,2,2,4) directs formylation to the 6-position .

- Kinetic vs. thermodynamic control :

- In situ monitoring : UV-Vis spectroscopy tracks reaction progress by observing λmax shifts at 320–340 nm (aldehyde formation) .

Q. What computational methods predict the biological activity of derivatives, and how are they validated experimentally?

Advanced

- PASS (Prediction of Activity Spectra for Substances) : Estimates antibacterial and anti-inflammatory potential based on structural similarity to known bioactive quinolines .

- Docking studies : Molecular modeling against target proteins (e.g., COX-2 or Plasmodium falciparum enzymes) identifies binding affinities.

- Validation :

Q. How to design experiments to resolve contradictions in reported reaction yields across literature?

Advanced

Contradictions (e.g., 60–90% yields in VH reactions) arise from:

- Impurity profiles : Byproducts from incomplete formylation or oxidation require HPLC-MS analysis .

- Reagent purity : Trace moisture in DMF or POCl₃ diminishes reactivity; use of anhydrous solvents and molecular sieves is critical.

- Systematic optimization :

Q. What strategies enhance the stability of this aldehyde during storage and handling?

Advanced

- Protection of the aldehyde group : Conversion to acetals (e.g., ethylene glycol derivatives) prevents oxidation.

- Storage conditions :

Q. How does steric hindrance from methyl groups influence reactivity in downstream transformations?

Advanced

The 1,2,2,4-tetramethyl substitution:

- Reduces electrophilicity at the aldehyde : Slows nucleophilic additions (e.g., Grignard reactions).

- Directs regioselectivity : Steric bulk at positions 2 and 4 favors functionalization at the 6- and 8-positions in electrophilic substitutions .

Q. What are the challenges in scaling up the synthesis from milligram to gram quantities?

Advanced

- Exothermic reactions : VH formylation requires controlled heat dissipation to avoid runaway reactions.

- Purification bottlenecks : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) .

Q. How to correlate spectral data with electronic effects of substituents in derivatives?

Advanced

- Hammett σ constants : Predict chemical shift trends in NMR (e.g., electron-withdrawing groups deshield aldehyde protons).

- DFT calculations : Gaussian simulations of IR and NMR spectra validate experimental data .

属性

IUPAC Name |

1,2,2,4-tetramethylquinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-10-8-14(2,3)15(4)13-6-5-11(9-16)7-12(10)13/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUBWDXUKWCIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=C1C=C(C=C2)C=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。